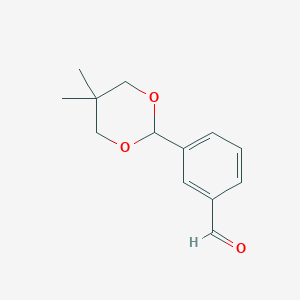
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 1,3-dioxane ring, which is further substituted with two methyl groups at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with 1,3-dioxane. One common method includes the use of acid catalysts such as toluenesulfonic acid in refluxing toluene, which facilitates the formation of the dioxane ring by removing water from the reaction mixture . Another approach involves the use of trialkoxyalkanes and acetic acid as catalysts to form the dioxane ring in situ .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The continuous removal of water using a Dean-Stark apparatus or molecular sieves can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and sulfonating agents (e.g., sulfuric acid) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or sulfonated benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dioxane ring may also contribute to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline: Similar structure but with an amine group instead of an aldehyde group.
5,5-Dimethyl-1,3-dioxane: Lacks the benzaldehyde group.
2-Buten-1-ol, 3-(5,5-dimethyl-1,3-dioxan-2-yl): Contains a buten-1-ol group instead of a benzaldehyde group.
Uniqueness
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde is unique due to the combination of the benzaldehyde group and the dioxane ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
131531-48-1 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
3-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H16O3/c1-13(2)8-15-12(16-9-13)11-5-3-4-10(6-11)7-14/h3-7,12H,8-9H2,1-2H3 |
InChI-Schlüssel |
JPKGEZXEQWVJRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)C2=CC=CC(=C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


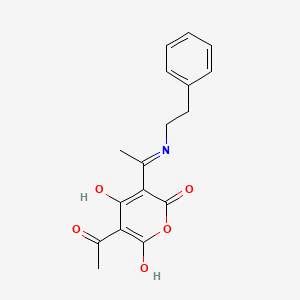
![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
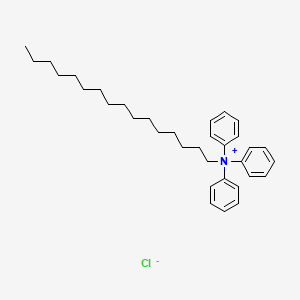
![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
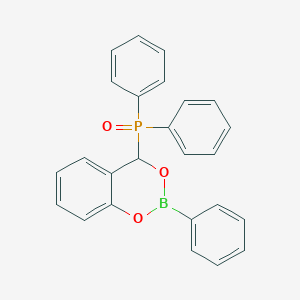
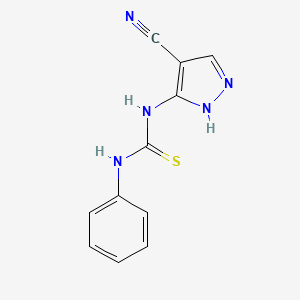
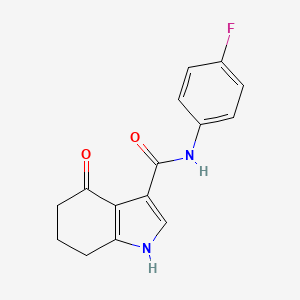
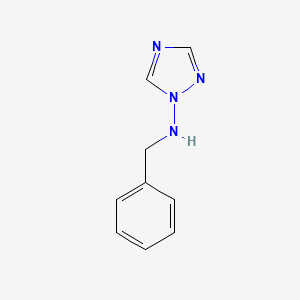
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
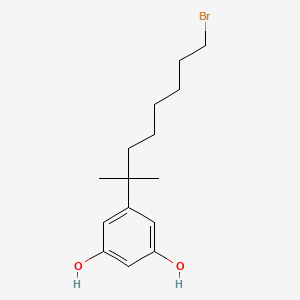
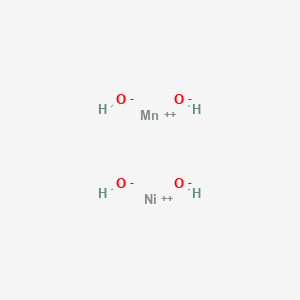
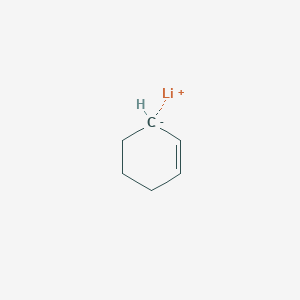
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)

